molecular formula C21H21N3O2S B2998290 5-(1-thiophen-2-ylcyclopentanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034264-23-6

5-(1-thiophen-2-ylcyclopentanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2998290
CAS No.: 2034264-23-6
M. Wt: 379.48
InChI Key: XTAADLVFXOCERV-UHFFFAOYSA-N
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Description

5-(1-thiophen-2-ylcyclopentanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one: is a complex organic compound characterized by its unique tricyclic structure. This compound features a thiophene ring, a cyclopentane ring, and a triazatricyclic core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-thiophen-2-ylcyclopentanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and cyclopentane intermediates, followed by their coupling under specific conditions to form the desired triazatricyclic structure. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the tricyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or cyclopentane rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a biochemical probe or therapeutic agent. Its ability to interact with proteins and nucleic acids makes it a valuable tool in molecular biology.

Medicine

The compound’s potential medicinal properties are of significant interest. Researchers investigate its efficacy in targeting specific diseases, such as cancer or infectious diseases, by studying its interactions with cellular pathways and molecular targets.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of 5-(1-thiophen-2-ylcyclopentanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorobenzenesulfonyl)-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
  • N-(5-Cyano-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-methoxybenzamide
  • N-{5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene}-3-fluorobenzamide

Uniqueness

Compared to similar compounds, 5-(1-thiophen-2-ylcyclopentanecarbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one stands out due to its unique combination of a thiophene ring and a cyclopentane ring within a triazatricyclic framework

Properties

IUPAC Name

5-(1-thiophen-2-ylcyclopentanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-19-15-14-23(12-8-16(15)22-18-7-1-4-11-24(18)19)20(26)21(9-2-3-10-21)17-6-5-13-27-17/h1,4-7,11,13H,2-3,8-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAADLVFXOCERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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